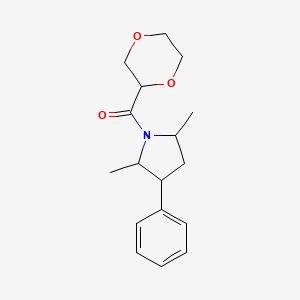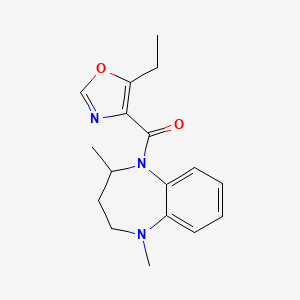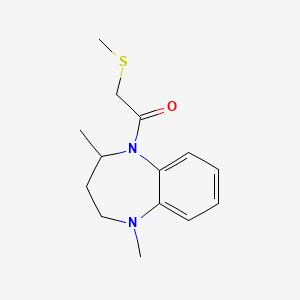
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, also known as DIMBOA-Me, is a naturally occurring compound that belongs to the group of benzoxazinoids. It is found in many cereal crops, including wheat, maize, and rye, as well as in other plants such as broccoli and cauliflower. DIMBOA-Me has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms.
Wirkmechanismus
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in insects and fungi. It has been shown to inhibit the activity of chitinase, an enzyme involved in the synthesis of chitin, a major component of insect exoskeletons. This leads to the disruption of insect growth and development. This compound has also been shown to inhibit the activity of various fungal enzymes, leading to the disruption of fungal cell walls and cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. This compound has also been found to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis or cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone in lab experiments is its natural origin, which makes it a potential alternative to synthetic pesticides and other chemicals. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone. One area of research is the development of new methods for the synthesis of this compound, which may make it more accessible for use in lab experiments and other applications. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new insecticides and antifungal agents. Finally, the study of the potential anti-cancer properties of this compound may lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone involves several steps, including the extraction of the compound from its natural source, purification, and chemical modification. The most common method for the synthesis of this compound is through the methylation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using diazomethane. The resulting compound is then purified using chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms. It has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.
Eigenschaften
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-2-3-13-14(10-11)19-9-6-16(13)15(17)12-4-7-18-8-5-12/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRCSNDCIBHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

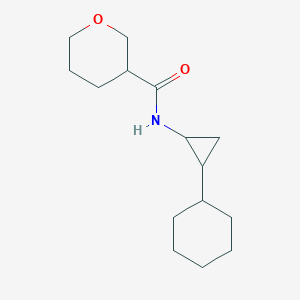
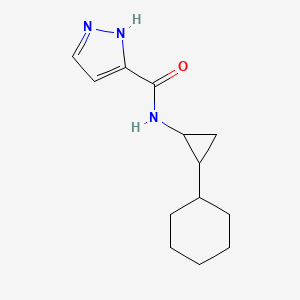


![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
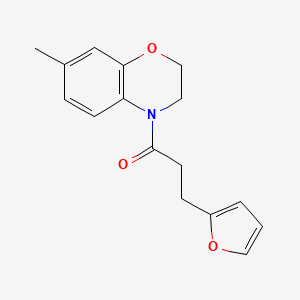

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

